
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)propanamide is a compound that has attracted a lot of attention in scientific research due to its potential applications in various fields. This compound is also known as TZP, and it has been synthesized using different methods. In
作用機序
The mechanism of action of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)propanamide is not fully understood. However, studies have shown that TZP induces apoptosis, which is programmed cell death, in cancer cells. TZP also inhibits the Akt/mTOR signaling pathway, which is involved in cell growth and survival. In addition, TZP has been shown to inhibit the expression of vascular endothelial growth factor (VEGF), which is a key regulator of angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)propanamide has several biochemical and physiological effects. TZP has been shown to reduce the expression of matrix metalloproteinase (MMP)-2 and MMP-9, which are enzymes involved in tumor invasion and metastasis. TZP also inhibits the expression of cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. In addition, TZP has been shown to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress and cancer.
実験室実験の利点と制限
One of the advantages of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)propanamide is its ability to inhibit tumor growth and angiogenesis. This makes it a promising candidate for cancer therapy. However, one of the limitations of TZP is its low solubility in water, which can affect its bioavailability and efficacy. Another limitation is the lack of information on its pharmacokinetics and toxicity.
将来の方向性
For research include investigating its pharmacokinetics and toxicity, exploring its potential applications in combination therapy, improving its solubility and bioavailability, and investigating its potential applications in other fields.
合成法
The synthesis of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)propanamide has been achieved using different methods. One of the most common methods is the reaction of 2-mercaptothiazole with ethyl acrylate, followed by cyclization with chloroacetyl chloride. Another method involves the reaction of thiosemicarbazide with ethyl acrylate, followed by cyclization with chloroacetyl chloride. Both methods have been successful in synthesizing 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)propanamide with good yields.
科学的研究の応用
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)propanamide has been extensively studied for its potential applications in various fields. One of the most promising applications is in the treatment of cancer. Studies have shown that TZP has anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. TZP has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth.
特性
分子式 |
C9H9N3O3S2 |
|---|---|
分子量 |
271.3 g/mol |
IUPAC名 |
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C9H9N3O3S2/c1-4(5-7(14)12-9(15)17-5)6(13)11-8-10-2-3-16-8/h2-5H,1H3,(H,10,11,13)(H,12,14,15) |
InChIキー |
UZIAJDIRXXUBQB-UHFFFAOYSA-N |
SMILES |
CC(C1C(=O)NC(=O)S1)C(=O)NC2=NC=CS2 |
正規SMILES |
CC(C1C(=O)NC(=O)S1)C(=O)NC2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



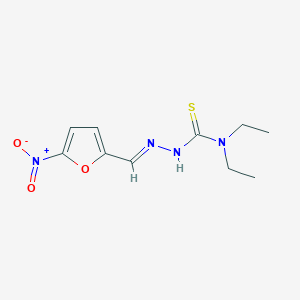
![[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B228139.png)
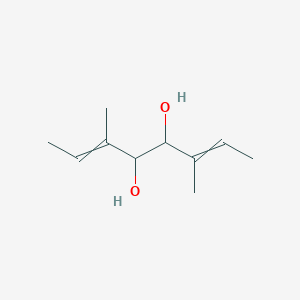
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B228143.png)
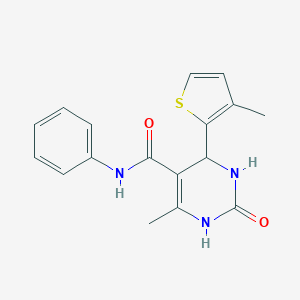
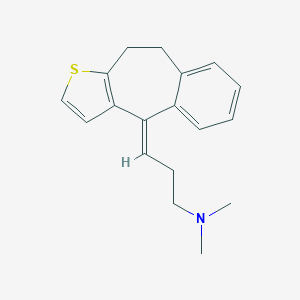
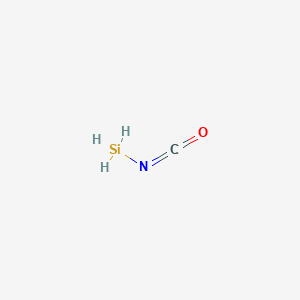



![Methyl [3-amino-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B228229.png)


![(5Z)-5-[2-(azepan-1-yl)-2-oxoethylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228246.png)